molecular formula C12H19NO2 B8369763 3-(3-Phenylpropoxy)-2-hydroxypropylamine

3-(3-Phenylpropoxy)-2-hydroxypropylamine

Cat. No.: B8369763
M. Wt: 209.28 g/mol
InChI Key: MIFCCGYFMYWDIR-UHFFFAOYSA-N
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Description

3-(3-Phenylpropoxy)-2-hydroxypropylamine is a secondary amine derivative featuring a phenylpropoxy chain attached to a hydroxypropylamine backbone. Its structure includes a hydroxyl group at the second carbon of the propylamine chain and a 3-phenylpropoxy substituent at the third carbon. The hydroxyl and amine groups confer polarity, while the phenylpropoxy moiety enhances lipophilicity, influencing its pharmacokinetic profile.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-amino-3-(3-phenylpropoxy)propan-2-ol

InChI

InChI=1S/C12H19NO2/c13-9-12(14)10-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10,13H2

InChI Key

MIFCCGYFMYWDIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-(3-Phenylpropoxy)-2-hydroxypropylamine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogues
Compound Name Key Structural Differences CAS Number Source
3-(4-Phenylphenoxy)-2-hydroxypropylamine Biphenyl group instead of phenylpropoxy 4698-91-3
3,3-Diphenylpropylamine Two phenyl groups on propylamine chain 5586-73-2
N-(2-Hydroxyethyl)-2-hydroxypropylamine Additional hydroxyl group on ethylamine chain 6579-55-1
(2-Methoxyethyl)(3-phenylpropyl)amine Methoxyethyl vs. hydroxypropyl substitution 255042-04-7

Key Observations :

  • Lipophilicity : The diphenylpropylamine (CAS 5586-73-2) is more lipophilic due to dual phenyl groups, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Hydrophilicity : N-(2-Hydroxyethyl)-2-hydroxypropylamine (CAS 6579-55-1) has higher polarity, favoring solubility in polar solvents but limiting membrane permeability .
Physicochemical Properties
Property This compound 3,3-Diphenylpropylamine N-(2-Hydroxyethyl)-2-hydroxypropylamine
Molecular Weight ~237 g/mol (estimated) 211.31 g/mol 134.18 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 ~0.9
Solubility Low in water, soluble in organic solvents Insoluble in water High water solubility

Key Differences :

  • The target compound’s phenylpropoxy group balances lipophilicity and polarity, making it more soluble than 3,3-diphenylpropylamine but less than N-(2-hydroxyethyl) derivatives.

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